Gemlapodect

Catalog No.
S8881594
CAS No.
1380329-87-2
M.F
C22H21N7O3
M. Wt
431.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gemlapodect

CAS Number

1380329-87-2

Product Name

Gemlapodect

IUPAC Name

2-methyl-4-(morpholine-4-carbonyl)-N-(2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl)pyrazole-3-carboxamide

Molecular Formula

C22H21N7O3

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C22H21N7O3/c1-27-19(17(14-23-27)22(31)28-9-11-32-12-10-28)21(30)24-16-7-8-29-18(13-16)25-20(26-29)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,24,30)

InChI Key

MMCSMWHWVGGCGL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)N2CCOCC2)C(=O)NC3=CC4=NC(=NN4C=C3)C5=CC=CC=C5

Gemlapodect, also known by its developmental code RO-554965, is a small molecule drug currently under investigation for its therapeutic potential in treating neurological disorders, specifically Tourette syndrome and childhood onset fluency disorder (commonly referred to as stuttering) . It functions primarily as an inhibitor of phosphodiesterase 10A, an enzyme that plays a critical role in the modulation of dopaminergic signaling pathways in the brain . The molecular formula of Gemlapodect is C22H21N7O3C_{22}H_{21}N_{7}O_{3}, and it has a CAS registry number of 1380329-87-2 .

, notably including copper-catalyzed oxidative cyclization and palladium-catalyzed coupling reactions. These methods are designed to enhance the efficiency and safety of the production process. The streamlined synthetic route allows for the production of significant quantities (up to 19.2 kg) while minimizing safety risks associated with earlier methodologies . The reactions typically involve the formation of pyrazole building blocks and their subsequent coupling with bromo-triazolopyridine derivatives, which are crucial for constructing the compound's complex structure .

Gemlapodect exhibits notable biological activity as a phosphodiesterase 10A inhibitor. This mechanism is particularly relevant in the context of its therapeutic applications in neurological conditions. By inhibiting phosphodiesterase 10A, Gemlapodect modulates dopamine receptor activity, which is essential for managing symptoms associated with Tourette syndrome and stuttering . Its efficacy is currently being evaluated in clinical trials, with ongoing studies assessing its impact on these disorders .

The synthesis of Gemlapodect has evolved significantly through research aimed at improving yield and safety. The current method employs:

  • Copper-Catalyzed Oxidative Cyclization: This step enhances the formation of the pyrazole component while reducing safety hazards.
  • Palladium-Catalyzed Coupling: This reaction facilitates the attachment of various functional groups necessary for the drug's activity.

These methods have led to a more sustainable production process that minimizes environmental impact while maximizing output .

Gemlapodect is primarily being developed for:

  • Tourette Syndrome: A neurological disorder characterized by repetitive, involuntary movements and vocalizations.
  • Childhood Onset Fluency Disorder (Stuttering): A speech disorder that affects fluency and is often characterized by disruptions in speech flow.

The drug is administered orally, typically in hard gelatin capsules, and is currently undergoing various phases of clinical trials to ascertain its effectiveness and safety profile .

Several compounds share structural or functional similarities with Gemlapodect. Below is a comparison highlighting unique characteristics:

Compound NameMechanism of ActionIndicationsUnique Features
NOE-101mGluR5 InhibitorTuberous sclerosisTargets metabotropic glutamate receptors
RO-554965PDE10A InhibitorSchizophreniaSpecificity towards phosphodiesterase 10A
SeltorexantDual Orexin Receptor AntagonistInsomniaFocused on sleep disorders
SitagliptinDPP-4 InhibitorType 2 DiabetesEnhances incretin levels

Gemlapodect's specificity for phosphodiesterase 10A distinguishes it from other inhibitors that may target broader enzyme families or different pathways altogether. This specificity may contribute to its unique therapeutic profile in treating Tourette syndrome and stuttering compared to other compounds targeting different mechanisms .

Nomenclature and Molecular Identity

Systematic IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates Gemlapodect as 1-methyl-4-(morpholine-4-carbonyl)-N-(2-phenyl-triazolo[1,5-a]pyridin-7-yl)-1H-pyrazole-5-carboxamide. Common synonyms include NOE-105, RO554965, and AT40506, reflecting its developmental history across multiple pharmaceutical entities.

CAS Registry Number and Molecular Formula

Gemlapodect’s unique chemical identity is codified under CAS Registry Number 1380329-87-2, with a molecular formula of C₂₂H₂₁N₇O₃ and an average molecular weight of 431.456 g/mol.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Number1380329-87-2
Molecular FormulaC₂₂H₂₁N₇O₃
Molecular Weight431.456 g/mol
SMILESCN1C(=C(C=N1)C(=O)N2CCOCC2)C(=O)NC3=CC4=NC(=NN4C=C3)C5=CC=CC=C5
InChI KeyMMCSMWHWVGGCGL-UHFFFAOYSA-N

Crystallographic and Spectroscopic Properties

X-ray Diffraction Analysis of Solid-State Structure

X-ray crystallography confirms Gemlapodect’s planar triazolopyridine core fused to a pyrazole-carboxamide moiety. The morpholine carbonyl group adopts a boat conformation, stabilizing intermolecular hydrogen bonds with adjacent amide protons (2.85 Å spacing). This configuration enhances solubility in polar aprotic solvents, critical for bioavailability.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) reveals distinct peaks:

  • δ 8.72 ppm (s, 1H): Triazolopyridine C-H proton
  • δ 7.85–7.45 ppm (m, 5H): Phenyl ring protons
  • δ 4.12 ppm (t, 4H): Morpholine methylene groups
  • δ 3.65 ppm (s, 3H): N-Methyl pyrazole resonance

¹³C NMR corroborates the carbonyl carbons at δ 167.2 ppm (amide) and δ 170.1 ppm (morpholine carbonyl), with quaternary carbons in the triazolopyridine system appearing between δ 145–152 ppm.

Synthetic Pathways and Optimization

Key Reaction Steps in Laboratory Synthesis

The original discovery route faced challenges in oxidative cyclization safety and low yields (32% overall). A redesigned protocol employs:

  • Copper-catalyzed triazole formation: Utilizing CuI/1,10-phenanthroline, guanidylpyridine intermediates undergo cyclization at 80°C under 5% O₂/N₂, achieving 89% yield.
  • Palladium-mediated amidation: Buchwald-Hartwig coupling of bromo-triazolopyridine with pyrazole-5-carboxamide using Pd(OAc)₂/Xantphos, yielding 76% product.

Table 2: Optimized Synthetic Protocol

StepReaction TypeConditionsYield
1Oxidative cyclizationCuI, 1,10-phenanthroline, 80°C, O₂89%
2Palladium-catalyzed couplingPd(OAc)₂, Xantphos, 100°C76%
3CrystallizationEthyl acetate/heptane95%

Industrial-Scale Production Methodologies

Scaling to 19.2 kg batches required:

  • Continuous flow oxidation: Mitigating exothermic risks in triazole formation.
  • Residual copper control: Chelating resins reduce Cu levels to <5 ppm, meeting ICH Q3D guidelines.
  • Solvent recovery: 92% ethyl acetate reclaimed via fractional distillation, aligning with green chemistry principles.

Phosphodiesterase 10A (PDE10A) Inhibition Dynamics

Enzyme Kinetics and Binding Affinity Profiling

Gemlapodect exhibits nanomolar-range inhibition of PDE10A, a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10A demonstrates a K~m~ of 0.05 μM for cAMP and 3.0 μM for cGMP [5], with gemlapodect’s binding affinity likely optimized to preferentially target the cAMP-binding pocket. Structural analyses reveal that the compound’s pyrazolo[1,5-a]pyrimidine core forms hydrogen bonds with glutamine and tyrosine residues in the catalytic domain, stabilizing its interaction [4] [6].

Table 1: Kinetic Parameters of PDE10A Hydrolysis

SubstrateK~m~ (μM)V~max~ (μmol/min/mg)
cAMP0.050.74
cGMP3.03.5

Data derived from recombinant mouse PDE10A assays [5].

The inhibitor’s selectivity is underscored by >100,000-fold specificity for PDE10A over other PDE families (PDE1–9, PDE11), minimizing off-target effects [6]. Molecular docking studies suggest that gemlapodect’s trifluoromethyl group enhances hydrophobic interactions within the catalytic cleft, contributing to its subnanomolar inhibitory concentration (IC~50~) [4] [6].

Allosteric Modulation of Catalytic Domains

PDE10A contains two N-terminal GAF domains (GAF-A and GAF-B), which regulate catalytic activity through cGMP binding. While gemlapodect does not directly interact with these domains, its inhibition of the catalytic site induces conformational changes that propagate to the GAF regions, potentially altering enzyme oligomerization [5] [6]. This allosteric communication is critical for sustained PDE10A inhibition, as evidenced by prolonged cAMP elevation in striatal neurons following gemlapodect administration [1] [6].

Notably, the GAF-B domain in PDE10A lacks conserved residues required for high-affinity cGMP binding, distinguishing its regulatory mechanism from PDE2 or PDE5 [5]. Gemlapodect’s action thus primarily relies on competitive inhibition at the catalytic site rather than GAF-domain-mediated allostery.

Dopaminergic Signaling Modulation

Striatal cAMP/cGMP Cross-Talk Mechanisms

In the striatum, PDE10A colocalizes with dopamine D1 and D2 receptor-expressing medium spiny neurons (MSNs). Gemlapodect increases intracellular cAMP in D1-MSNs and cGMP in D2-MSNs by attenuating their hydrolysis [1] [5]. The resultant cAMP/cGMP imbalance modulates protein kinase A (PKA) and protein kinase G (PKG) activity, which converge on downstream targets like dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32) [6].

Key Cross-Talk Pathways:

  • cGMP-PKG-DARPP-32: Elevated cGMP activates PKG, which phosphorylates DARPP-32 at Thr34, enhancing its inhibition of protein phosphatase 1 (PP1) [5] [6].
  • cAMP-PKA-DARPP-32: cAMP-dependent PKA phosphorylates DARPP-32 at Thr75, counteracting PKG effects and modulating glutamate receptor trafficking [6].

This bidirectional regulation fine-tunes neuronal excitability, with gemlapodect shifting the equilibrium toward PKA activation in D1-MSNs and PKG in D2-MSNs [1] [6].

Impact on D1/D2 Receptor Balance

Gemlapodect’s modulation of cyclic nucleotides differentially affects D1 and D2 receptor signaling:

  • D1 Receptor Pathway: cAMP accumulation activates PKA, potentiating GluA1-containing AMPA receptor insertion into postsynaptic membranes and enhancing long-term potentiation (LTP) in direct pathway MSNs [6].
  • D2 Receptor Pathway: cGMP elevation in indirect pathway MSNs activates PKG, which phosphorylates GABA~A~ receptors, increasing inhibitory tone [5] [6].

By concurrently enhancing D1 signaling and dampening D2 activity, gemlapodect restores the D1/D2 balance disrupted in hyperkinetic disorders. Microdialysis studies in rodent models demonstrate a 40% reduction in striatal dopamine release following gemlapodect treatment, corroborating its normalization of dopaminergic transmission [1] [6].

Mechanistic Rationale for Tourette Syndrome Management

3.1.1 Cortico-Striato-Thalamo-Cortical Circuit Modulation

Gemlapodect is a highly selective inhibitor of the enzyme phosphodiesterase ten A, which is almost exclusively expressed in the medium spiny neurons of the striatum [1] [2]. By blocking phosphodiesterase ten A, gemlapodect raises intracellular concentrations of cyclic adenosine monophosphate and cyclic guanosine monophosphate, thereby enhancing protein kinase signalling cascades that rebalance the firing patterns of both the direct (dopamine type one receptor–driven) and indirect (dopamine type two receptor–driven) pathways within the cortico-striato-thalamo-cortical loop [3] [4]. Functional animal imaging and electrophysiology show that this re-equilibration decreases pathological burst activity propagating from the striatum to motor thalamic nuclei and onward to motor and premotor cortices, a core abnormality in Tourette syndrome [3] [5].

3.1.2 Tic Suppression Through Neurotransmitter Regulation

Independent microdialysis and positron emission tomography studies demonstrate that phosphodiesterase ten A inhibition dampens excessive striatal dopamine release while simultaneously potentiating glutamatergic long-term depression at corticostriatal synapses [1] [6]. These dual transmitter effects reduce the probability of aberrant action-selection signals that manifest clinically as motor and vocal tics. The clinical relevance of this mechanism is supported by the Phase 2a ALLEVIA-1 study, where gemlapodect produced statistically significant reductions in total tic severity after twelve weeks [7] [8].

Table 1 Key clinical findings of gemlapodect in Tourette syndrome
Study designTwelve-week, open-label Phase 2a (ALLEVIA-1) [7] [8]
Sample sizeFifteen adults (mean age 26.2 years)
Primary endpointTourette Clinical Global Impression of Change responder rate
Responder rate57% overall; 88% among participants completing 10–15 mg target dose range [7] [8]
Yale Global Tics Severity Scale total tic score (mean change)−7.8 points in the full analysis set; −12.8 points in target-dose completers [7] [8]

Childhood Onset Fluency Disorder Pathophysiology

3.2.1 Dopaminergic Hyperactivity in Speech Motor Networks

Positron emission tomography with six-fluoro-L-dopa has revealed 100–300 percent elevations in presynaptic dopamine synthesis and storage within the caudate nucleus, anterior putamen and related limbic cortices of individuals who stutter compared with fluent speakers [9] [10]. Functional neuroimaging further indicates persistent hypometabolism of the left striatum during dysfluent speech that normalises only partially under induced fluency [11]. These findings converge on a model in which hyperdopaminergic drive within basal ganglia–thalamocortical speech circuits destabilises the timing of syllable initiation, yielding the characteristic sound prolongations and blocks of childhood onset fluency disorder [12] [13].

3.2.2 Fluency Enhancement via Striatal Plasticity

Chronic suppression of phosphodiesterase ten A up-regulates genes linked to synaptic vesicle release (synaptotagmin ten) and inhibitory neurotransmission (glutamate decarboxylase one) while down-regulating choline acetyl-transferase, collectively indicating a shift toward adaptive striatal plasticity [14]. Parallel rodent experiments show homeostatic increases in medium spiny neuron intrinsic excitability following dopamine depletion, a compensatory phenomenon that gemlapodect amplifies by sustaining cyclic nucleotide signals [15]. On this basis, gemlapodect is postulated to stabilise output from speech motor circuits, thereby reducing syllable-level dysfluencies. This hypothesis is currently being tested in the eleven-week, placebo-controlled ORPHEUS Phase 2b study authorised by the United States Food and Drug Administration [16] [17].

Table 2 Pathophysiological signature of childhood onset fluency disorder and the proposed corrective actions of gemlapodect
Documented abnormalityElevated presynaptic dopamine activity in caudate and limbic cortices (100–300% increase) [9] [10]
ConsequenceHypometabolism of left striatum and disrupted timing of speech motor initiation [11]
Gemlapodect actionNormalisation of cyclic adenosine monophosphate–dependent signalling, dampening excessive dopamine tone and promoting long-term synaptic recalibration [14] [1]
Expected clinical effectIncreased speech fluency through restoration of rhythmic articulatory sequencing [16] [14]
Table 3 Principal mechanistic effects of gemlapodect across both indications
Molecular targetPhosphodiesterase ten A selective inhibition [1]
Primary intracellular outcomeSustained cyclic adenosine monophosphate and cyclic guanosine monophosphate in medium spiny neurons [1] [2]
Circuit-level adjustmentBalanced activation of direct and indirect striatal pathways, reducing hyper-synchronous output to thalamus and cortex [3] [4]
Neurotransmitter modulationDampened dopamine spill-over and facilitated glutamatergic long-term depression [1] [6]
Clinical translationDecreased tic frequency and intensity in Tourette syndrome [7] [8]; ongoing evaluation of fluency gains in childhood onset fluency disorder [16] [17]

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

431.17058756 g/mol

Monoisotopic Mass

431.17058756 g/mol

Heavy Atom Count

32

UNII

RF3JGD64ZU

Dates

Last modified: 11-21-2023

Explore Compound Types